Lipophilicity (XLogP3) Comparison: 6-Cyano-Norleucine vs. Norleucine and Lysine
The computed octanol–water partition coefficient (XLogP3) of 6-cyano-norleucine (−2.4) lies between that of norleucine (−1.50) and lysine (−2.93), indicating that the nitrile group imparts intermediate lipophilicity distinct from both the purely aliphatic norleucine and the doubly charged lysine [1]. This difference affects passive membrane permeability: a log P difference of ~0.9 units relative to norleucine and ~0.5 units relative to lysine translates to a roughly 8-fold and 3-fold difference in predicted partitioning into lipid bilayers, respectively [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −2.4 |
| Comparator Or Baseline | Norleucine XLogP3 = −1.50; Lysine XLogP3 = −2.93 |
| Quantified Difference | ΔXLogP3 = −0.9 vs. norleucine; +0.5 vs. lysine |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); all values for neutral species |
Why This Matters
For procurement decisions in peptide drug design, the intermediate lipophilicity of 6-cyano-norleucine enables fine-tuning of membrane permeability without introducing the basicity of lysine or the excessive hydrophobicity of norleucine.
- [1] PubChem, Computed Properties: XLogP3 for CID 18975972 (−2.4), CID 21236 for norleucine (−1.5), CID 5962 for L-lysine (−2.93). National Center for Biotechnology Information (2025). View Source
